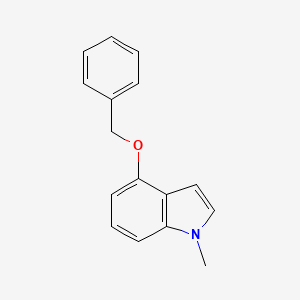

4-(Benzyloxy)-1-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylmethoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-11-10-14-15(17)8-5-9-16(14)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDAWVOJQQXZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647270 | |

| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-93-8 | |

| Record name | 4-(Benzyloxy)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Indole Scaffold in Advanced Organic Synthesis and Materials Science

The indole (B1671886) framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical science. bldpharm.com Its prevalence in a multitude of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. bldpharm.combldpharm.com In advanced organic synthesis, the indole nucleus is a "privileged scaffold," meaning it is a common structural feature in molecules that exhibit a wide range of biological activities. bldpharm.com This has made it a prime target for synthetic chemists aiming to create novel compounds with therapeutic potential. The development of numerous named reactions to construct and modify the indole ring, such as the Fischer, Reissert, and Madelung syntheses, highlights its historical and ongoing importance in the field.

Beyond its role in medicinal chemistry, the indole scaffold is increasingly finding applications in materials science. The electron-rich nature of the indole ring system imparts unique photophysical and electronic properties to its derivatives. This has led to their investigation in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. The ability to tune the electronic properties of the indole core through substitution allows for the rational design of materials with specific and desirable characteristics.

Situating 4 Benzyloxy 1 Methyl 1h Indole in the Landscape of Substituted Indole Chemistry

4-(Benzyloxy)-1-methyl-1H-indole belongs to the class of substituted indoles, a broad category of compounds where the basic indole (B1671886) structure is adorned with various functional groups. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. bldpharm.com The specific substitutions in this compound—a benzyloxy group at the C4 position and a methyl group at the N1 position—confer distinct characteristics.

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 4-position. This is a common strategy in multi-step organic synthesis, preventing the acidic proton of the hydroxyl group from interfering with subsequent reactions. The benzyl (B1604629) group can be readily removed under specific conditions, typically through catalytic hydrogenation, to reveal the 4-hydroxyindole (B18505) moiety. The methylation at the N1 position of the indole ring is also significant. The presence of the methyl group removes the acidic N-H proton, which can alter the compound's reactivity and solubility. For instance, N-methylation can prevent certain side reactions and can be a key step in the synthesis of more complex indole alkaloids and pharmaceutical agents.

The synthesis of this compound would likely proceed from its precursor, 4-benzyloxyindole (B23222). sigmaaldrich.com The methylation of the indole nitrogen is a well-established transformation in organic chemistry and can be achieved using various methylating agents.

Key Research Trajectories for 4 Benzyloxy 1 Methyl 1h Indole and Its Derivatives

Strategies for Indole Core Formation with 4-Oxygenation

Reissert Indole Synthesis Pathways for 4-Benzyloxyindoles

The Reissert indole synthesis offers a reliable route to 4-benzyloxyindoles. orgsyn.orgwikipedia.org This method commences with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, typically an alkoxide. wikipedia.orgyoutube.com For the synthesis of 4-benzyloxyindoles, the starting material is 6-benzyloxy-2-nitrotoluene. orgsyn.org The acidic protons of the methyl group of this o-nitrotoluene derivative are deprotonated by the base, forming a nucleophilic anion that attacks the diethyl oxalate. youtube.com

This initial condensation is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.org Common reducing agents for this step include zinc in acetic acid, which reduces the nitro group to an amine. wikipedia.orgyoutube.com The newly formed amine then undergoes an intramolecular cyclization by attacking the ketone, leading to the formation of a hydroxylated intermediate that dehydrates to furnish the indole ring. youtube.com This sequence yields the corresponding indole-2-carboxylic acid, which can be decarboxylated upon heating to afford the desired 4-benzyloxyindole (B23222). wikipedia.org While effective, the Reissert synthesis can be a multi-step process. bhu.ac.in

Leimgruber-Batcho Indole Synthesis Variations for 4-Oxygenated Indoles

The Leimgruber-Batcho indole synthesis has emerged as a popular and efficient alternative to other methods, largely due to its high yields and the commercial availability of the necessary starting materials. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene. wikipedia.org Specifically for 4-oxygenated indoles, a substituted o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often in the presence of a secondary amine like pyrrolidine (B122466) to form a more reactive reagent. orgsyn.orgwikipedia.org

The key intermediate, a β-amino-nitrostyrene derivative, is then subjected to reductive cyclization. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The reduction of the nitro group to an amine is followed by cyclization and subsequent elimination of the amine from the enamine moiety to form the indole ring. wikipedia.org This method has been successfully applied to the synthesis of 4-benzyloxyindole starting from 6-benzyloxy-2-nitrotoluene. orgsyn.orgclockss.org The reaction conditions are generally mild, and the intermediate enamines are often crystalline and easily purified. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis. rsc.orgpsu.edu

Fischer Indole Synthesis Approaches for Relevant Precursors

The Fischer indole synthesis, one of the oldest and most versatile methods for indole formation, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org To synthesize 4-benzyloxyindoles, the required precursor is (4-(benzyloxy)phenyl)hydrazine. chemicalbook.comprepchem.com This hydrazine can be prepared from 4-benzyloxyaniline through diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride. chemicalbook.comprepchem.comprepchem.com

The (4-(benzyloxy)phenyl)hydrazine is then condensed with an appropriate aldehyde or ketone to form the corresponding phenylhydrazone. byjus.com This hydrazone, upon treatment with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid), undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the indole ring. byjus.comwikipedia.org The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the resulting indole. The Fischer synthesis can be performed as a one-pot reaction, which is advantageous. byjus.com However, with unsymmetrical ketones, a mixture of regioisomeric indoles can be formed. byjus.com

Table 1: Comparison of Fischer Indole Synthesis Conditions for Benzyloxy-Substituted Indoles

| Catalyst | Solvent | Temperature | Yield | Reference |

| Acetic Acid | Ethanol | 75-80°C | 94% | google.com |

| None | Ethanol | 75-80°C | 83.6% | google.com |

| Aluminum Chloride | Ethanol | 75-80°C | 90% | google.com |

| Acetic Acid | Acetonitrile | 81-82°C | 60% | google.com |

Bischler Method for Related 4-Benzyloxy-N-Methylated Indoles

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an aniline (B41778) derivative. wikipedia.orgdrugfuture.com The initial step is the formation of an α-arylaminoketone, which then undergoes an acid-catalyzed cyclization to form the indole. quimicaorganica.orgresearchgate.net While historically plagued by harsh conditions and low yields, modern modifications have improved its utility. wikipedia.org

For the synthesis of N-methylated indoles, an N-methylaniline derivative would be used. To obtain a 4-benzyloxy substituted indole, a p-benzyloxyaniline derivative would be the starting aniline component. The reaction proceeds through the formation of an intermediate that cyclizes and subsequently aromatizes to the indole. wikipedia.org The use of microwave irradiation has been shown to provide milder reaction conditions. wikipedia.org This method is particularly useful for preparing 2-arylindoles. researchgate.net

N1-Methylation Strategies in 4-(Benzyloxy)-1H-indole Derivatives

Once the 4-benzyloxy-1H-indole core is synthesized, the final step to obtain this compound is the methylation of the indole nitrogen.

Direct Alkylation of N-H Indoles

The direct N-alkylation of the indole N-H is a common and straightforward method. rsc.org This reaction is typically achieved by first deprotonating the indole nitrogen with a strong base to form the indole anion, which then acts as a nucleophile. youtube.com A classic and effective combination is the use of sodium hydride (NaH) as the base in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgnih.gov

The resulting indolide anion is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate. google.com This SN2 reaction is generally efficient and highly selective for N-alkylation over C-alkylation. rsc.org However, care must be taken with the choice of solvent, as the solubility of the indole anion can affect regioselectivity. rsc.org Phase-transfer catalysis has also been employed for the N-alkylation of indoles, offering an alternative that can sometimes provide milder reaction conditions. acs.orgthieme-connect.com Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uknih.gov

Table 2: Common Reagents for N-Methylation of Indoles

| Base | Methylating Agent | Solvent | General Conditions | Reference |

| Sodium Hydride | Methyl Iodide | DMF or THF | Deprotonation followed by addition of alkylating agent. researchgate.net | rsc.orgnih.gov |

| DABCO | Dimethyl Carbonate | - | Catalytic base with DMC. st-andrews.ac.uk | st-andrews.ac.uknih.gov |

| Potassium Hydroxide | Phenyltrimethylammonium Iodide | Toluene | 120 °C | acs.org |

Integrated N-Methylation in Cascade Reactions

The introduction of a methyl group at the N1 position of the indole ring is a crucial step in the synthesis of this compound. While traditional methods often involve separate N-alkylation steps after the formation of the indole core, integrated N-methylation within cascade reactions offers a more streamlined and efficient approach.

Cascade reactions, which involve multiple bond-forming events in a single pot without the isolation of intermediates, can significantly enhance synthetic efficiency. rsc.org In the context of indole synthesis, a cascade approach can be designed to incorporate N-methylation concurrently with the formation of the heterocyclic ring. For instance, strategies employing dimethyl carbonate (DMC) as a green methylating agent have been developed for the N-methylation of indoles. google.comnih.gov These reactions can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govst-andrews.ac.uk The mechanism with DABCO is proposed to proceed through the formation of an N-methylated DABCO intermediate which then transfers the methyl group to the indole nitrogen. st-andrews.ac.uk

Another approach involves iridium-catalyzed cascade reactions using sulfoxonium ylides as carbene precursors. uit.no This method allows for the synthesis of indoles from anilines through a sequence of N-H insertion followed by acid-catalyzed cyclization. uit.no By selecting an appropriately N-methylated aniline precursor, this cascade process can directly yield N-methylated indoles.

Regioselective Functionalization at the C4 Position

Direct functionalization of the C4 position of the indole nucleus is a significant challenge due to the inherent reactivity of the pyrrole (B145914) ring (C2 and C3 positions). acs.orgnih.gov Consequently, various strategies have been developed to achieve regioselective C4-functionalization, primarily relying on directing group assistance in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net

Transition-Metal Catalyzed C4-Functionalization of Indoles

Iridium catalysis has emerged as a powerful tool for the C4-selective functionalization of indoles. acs.orgnih.gov A notable example is the acylmethylation of indoles at the C4 position using α-carbonyl sulfoxonium ylides as carbene precursors. acs.orgnih.gov This reaction is typically directed by a thioether group installed at the N1 position of the indole. The iridium catalyst, often [Cp*IrCl2]2, facilitates the C-H activation at the C4 position, leading to the formation of a five-membered iridacycle intermediate. acs.org This intermediate then reacts with the sulfoxonium ylide to deliver the acylmethyl group to the C4 position. acs.org The reaction exhibits broad functional group tolerance and the directing thioether group can be readily removed or transformed after the desired functionalization. acs.orgnih.gov

While this method has been demonstrated for various substituted indoles, its direct application to substrates with a C4-benzyloxy group would be for functionalization at a different position, as the C4 position is already substituted. However, the principles of iridium-catalyzed C-H activation are relevant to the broader field of indole functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of indoles. For C4-arylation, a directing group is typically required to overcome the inherent reactivity preference of the indole ring. A benzoyl (Bz) group at the N1 position has been shown to effectively direct the palladium-catalyzed C4-arylation of indoles with arenes as the aryl source. acs.org This process involves a twofold C-H activation/C-C bond formation sequence. acs.org The proposed mechanism involves the formation of a six-membered palladacycle intermediate via C-H activation at the C4 position, directed by the N1-benzoyl group. acs.org Subsequent reaction with the arene coupling partner and reductive elimination affords the C4-arylated indole and regenerates the active palladium catalyst. acs.org

The development of palladium-catalyzed methods for the N-arylation of indoles is also well-established, utilizing bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of indoles with aryl halides and triflates. organic-chemistry.orgcapes.gov.br While this pertains to N-functionalization, it underscores the versatility of palladium catalysis in indole chemistry.

Rhodium(III) catalysis offers another powerful avenue for the functionalization of the indole core. Specifically, Rh(III)-catalyzed reactions have been developed for the regioselective C-H activation at the C4-position of indoles. nih.gov For instance, using iodonium (B1229267) ylides as carbene precursors, Rh(III) catalysts can achieve C4-selective activation under redox-neutral conditions. nih.gov

Furthermore, rhodium catalysis can be employed for the regiocontrolled thiolation of indoles at the C4 position, typically guided by an oxime directing group at the C3 position. rsc.org More complex transformations, such as benzannulation across the C4 and C5 positions, can also be achieved. These reactions build upon the principles of directed C-H activation to construct polycyclic indole structures. While not directly leading to this compound, these methodologies highlight the potential for creating complex analogues through C4-functionalization.

Directed C4 Functionalization through Benzyloxy Guidance

The benzyloxy group at the C4 position can itself act as a directing group, influencing the regioselectivity of further functionalization reactions. While less common than N- or C3-based directing groups, an oxygen-containing substituent on the benzene (B151609) ring of the indole can direct metallation to the adjacent C5 position. However, achieving C4 functionalization directed by a group already at C4 is not a viable strategy. Instead, the presence of the 4-benzyloxy group is a key structural feature that is typically installed prior to final functionalization steps.

The synthesis of 4-benzyloxyindole itself is a critical precursor. A common route involves the Leimgruber-Batcho indole synthesis, starting from 6-benzyloxy-2-nitrotoluene. orgsyn.org This multi-step process includes condensation with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization to form the 4-benzyloxyindole core. orgsyn.org Once formed, the indole nitrogen can be methylated to give 4-benzyloxy-1-methyl-1H-indole.

The benzyloxy group serves as a protected form of the 4-hydroxyindole (B18505) functionality. This protecting group strategy is crucial, as the free hydroxyl group could interfere with many of the transition-metal-catalyzed reactions used for further functionalization. Following the desired synthetic transformations, the benzyl (B1604629) group can be removed, typically by hydrogenolysis, to reveal the 4-hydroxyindole moiety. iucr.org

Indolyne Chemistry for Site-Selective C4-Substitution

The selective functionalization of the C4-position of the indole ring is a synthetic challenge. nih.govrsc.org Traditional methods often lead to mixtures of isomers, but recent advancements in indolyne chemistry have provided a powerful tool for achieving site-selectivity.

One approach involves the generation of a 4,5-indolyne intermediate, which can then react with various nucleophiles to introduce substituents specifically at the C4 position. Garg and coworkers have demonstrated the cine substitution of indolyl carbamates via C4 lithiation, leading to intermediates that can be trapped with electrophiles. nih.gov Another strategy utilizes the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes to construct highly substituted indolines, which can then be oxidized to the corresponding indoles. scilit.comnih.govnih.govresearchgate.net This method is particularly useful for creating indoles with carbon substituents at the C4 position. nih.gov These cycloadditions can be thermally induced or catalyzed by Lewis acids at lower temperatures. nih.gov

Transition metal-catalyzed C-H activation has also emerged as a key strategy for C4-functionalization. nih.govrsc.org Directing groups at the C3 position, such as aldehydes, can guide the catalyst to the C4-H bond. researchgate.net For instance, Volla and colleagues reported the C4-arylation of indole-3-carbaldehydes using glycine (B1666218) as a transient directing group with a palladium catalyst. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, several green synthetic methods have been developed for indole derivatives. tandfonline.comspringernature.com These approaches aim to reduce waste, use safer solvents, and employ catalytic processes.

Microwave-Assisted Syntheses of Related Compounds

Microwave-assisted organic synthesis has gained significant attention as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.commdpi.com This technology has been successfully applied to the synthesis of various indole derivatives.

For example, a microwave-assisted, regioselective, three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds has been developed to produce 3-functionalized indoles. acs.orgacs.org This method offers advantages such as short reaction times, operational simplicity, and the use of green solvents. acs.orgacs.org Another example is the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs, where microwave irradiation provided higher yields in shorter times compared to conventional heating. nih.gov The synthesis of 4-hydroxy indole, a key intermediate for pindolol, has also been efficiently achieved using microwave-assisted dehydrogenative aromatization. actascientific.com

| Product | Reactants | Catalyst/Reagents | Solvent | Method | Yield (%) | Reference |

| 3-Functionalized Indoles | Anilines, Arylglyoxal monohydrates, Cyclic 1,3-dicarbonyls | TFA | Ethanol/Water | Microwave | High | acs.org |

| (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones | N-benzylindole-3-carboxaldehydes, Creatinine | CH3COOH/Sodium acetate | - | Microwave | 85-91 | nih.gov |

| 2-Methyl-1H-indole-3-carboxylate derivatives | Substituted anilines, Methyl acetoacetate | Pd(OAc)2, Cu(OAc)2, K2CO3 | DMF | Microwave | >90 | mdpi.com |

| 4-Hydroxy Indole | Oxoindole | CuBr2, LiBr, Li2CO3 | - | Microwave | Good | actascientific.com |

Solvent-Free and Aqueous Medium Reaction Systems

The use of water as a solvent or conducting reactions under solvent-free conditions are key principles of green chemistry. openmedicinalchemistryjournal.com Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. nih.govresearchgate.net

Several methods for the synthesis of indole derivatives in aqueous media have been reported. nih.govresearchgate.net For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully carried out in water using SO3H-functionalized ionic liquids as catalysts. rsc.orggoogle.com This system allows for easy separation of the product and recycling of the catalyst. rsc.org The synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-alkynylaniline derivatives has also been achieved in an aqueous micellar medium using TPGS-750-M. mdpi.com

Solvent-free reactions offer advantages by reducing waste and simplifying purification. openmedicinalchemistryjournal.com The synthesis of indole derivatives via the reaction of indole and substituted aromatic aldehydes has been accomplished under solvent-free conditions using cellulose (B213188) sulfuric acid as a reusable catalyst. openmedicinalchemistryjournal.com Similarly, enantiomerically pure N-(tert-butylsulfinyl)imines have been synthesized under solvent-free conditions using microwave irradiation. organic-chemistry.org

Nanocatalyst and Green Catalyst Applications

Nanocatalysts and other green catalysts are playing an increasingly important role in the synthesis of indole derivatives due to their high efficiency, selectivity, and reusability. openmedicinalchemistryjournal.comaip.org Magnetic nanoparticles (MNPs) are particularly attractive as they can be easily recovered from the reaction mixture using a magnet. researchgate.netnih.gov

Fe3O4 nanoparticles have been used as an efficient catalyst for the synthesis of various indole derivatives, including 6H-indolo[2,3-b]quinoxalines. aip.org In some cases, these reactions can be performed under solvent-free conditions. researchgate.netaip.org Another example is the use of a functionalized nanocatalyst-ferrite-L-cysteine for the synthesis of bis(indolyl)methanes under microwave irradiation. tandfonline.com

Other green catalysts, such as cellulose sulfuric acid and SO3H-functionalized ionic liquids, have also been employed in indole synthesis. openmedicinalchemistryjournal.comrsc.org An oxone-halide system has been reported as a green catalytic method for the oxidation of indoles. springernature.com

| Catalyst | Reaction Type | Advantages | Reference |

| Fe3O4 Nanoparticles | Synthesis of 6H-indolo[2,3-b]quinoxalines | Efficient, Recoverable | aip.org |

| Nanocat-Fe-cys | Synthesis of bis(indolyl)methanes | High yield, Microwave-assisted | tandfonline.com |

| Cellulose Sulfuric Acid | Synthesis of indole derivatives | Reusable, Solvent-free | openmedicinalchemistryjournal.com |

| SO3H-functionalized ionic liquids | Fischer indole synthesis | Reusable, Aqueous medium | rsc.org |

| Oxone-Halide | Oxidation of indoles | Green, Replaces hazardous oxidants | springernature.com |

Multicomponent Reactions for Indole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. nih.govarkat-usa.orgdergipark.org.tr The indole scaffold has been extensively used in MCRs to generate diverse heterocyclic compounds. nih.govarkat-usa.org

A variety of MCRs have been developed for the synthesis of functionalized indole derivatives. For example, a one-pot, three-component reaction of indoles, aldehydes, and active methylene (B1212753) compounds can be catalyzed by Cu(PPh3)Cl in water to produce 3-substituted indoles in high yields. openmedicinalchemistryjournal.com Another approach involves the Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and TMSN3. nih.gov The interrupted Fischer indole synthesis can be combined with Ugi-type reactions to produce tricyclic hydantoin (B18101) backbones. nih.gov These reactions are often amenable to automation and miniaturization, allowing for rapid library synthesis. nih.gov

Electrophilic Aromatic Substitution Patterns on the Indole Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netbhu.ac.in The delocalization of the nitrogen lone pair electrons into the bicyclic system significantly enhances the nucleophilicity of the pyrrole ring. quora.com Consequently, electrophilic attack predominantly occurs on the five-membered ring. bhu.ac.in

For the indole scaffold in general, the position of highest electron density and thus the preferred site for electrophilic attack is the C3 position. quora.comnih.govpearson.com The intermediate carbocation formed by attack at C3 is more stable because the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring. bhu.ac.instackexchange.com In contrast, attack at the C2 position leads to a less stable intermediate where stabilization would require disruption of the benzene ring's aromatic sextet. bhu.ac.instackexchange.com If the C3 position is already substituted, electrophilic substitution will then occur at the C2 position. researchgate.net Only when both C2 and C3 are blocked does the electrophile attack the benzene ring, typically at the C6 position. bhu.ac.in

In the specific case of This compound , the general principles of indole reactivity hold true. The C3 position remains the most nucleophilic and is the primary site for electrophilic attack. The presence of the electron-donating benzyloxy group at the C4 position further activates the benzene ring towards substitution, but the inherent reactivity of the C3 position of the pyrrole ring still dominates. The methyl group on the nitrogen atom (N1) does not significantly alter the regioselectivity of electrophilic attack on the carbon framework but does prevent reactions at the nitrogen itself.

Common electrophilic substitution reactions for indoles include:

Nitration: Introduction of a nitro group (NO₂). masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (e.g., Cl, Br). researchgate.net

Sulfonation: Introduction of a sulfonic acid group (SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively. researchgate.netmasterorganicchemistry.com

Vilsmeier-Haack Reaction: Formylation to introduce a formyl group (-CHO). bhu.ac.in

Mannich Reaction: Introduction of an aminomethyl group. nih.gov

Nucleophilic Reactivity at the Nitrogen Atom

The nitrogen atom of the indole ring possesses a lone pair of electrons and can exhibit nucleophilic character. researchgate.net However, in the case of This compound , the nitrogen atom is already substituted with a methyl group. This N-methylation precludes direct reactions that rely on the N-H proton, such as deprotonation to form an indolyl anion for subsequent N-alkylation or N-acylation. bhu.ac.in

While the nitrogen lone pair is involved in the aromatic system, it can still participate in reactions. For instance, N-methylated indoles can form N-oxides upon treatment with appropriate oxidizing agents. However, the primary nucleophilic character of the indole ring system in electrophilic reactions remains at the C3 position. The presence of the methyl group on the nitrogen ensures that reactions are directed towards the carbon framework of the indole nucleus.

Cascade Reactions and Annulation Strategies Involving the Indole Moiety

The rich reactivity of the indole nucleus makes it an excellent substrate for cascade reactions and annulation strategies, allowing for the rapid construction of complex, fused heterocyclic systems. These reactions often take advantage of the inherent nucleophilicity of the C3 position and the ability to functionalize other positions on the ring.

For derivatives like This compound , the C3 position can act as the initial point of attack in a cascade sequence. For example, a Michael addition of the indole to an α,β-unsaturated system can be followed by an intramolecular cyclization to form a new ring.

Annulation strategies often involve the construction of a new ring fused to the indole core. For instance, (4+3) cycloaddition reactions of 2-vinylindoles with oxyallyl cations have been used to synthesize cyclohepta[b]indole derivatives. acs.org While this specific example involves a 2-vinylindole, similar strategies could be envisioned starting from a suitably functionalized this compound derivative.

Palladium-catalyzed cascade reactions have also proven to be powerful tools for constructing complex indole-containing structures. For example, a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization cascade has been developed for the synthesis of C3,C4-disubstituted indoles. nih.gov Such a strategy could potentially be adapted for the synthesis of derivatives of this compound.

Role of the Benzyloxy Substituent in Directing Reactivity and Cyclization

The benzyloxy group at the C4 position of the indole nucleus plays a significant role in modulating the reactivity of the molecule and can be a key element in directing cyclization reactions.

Electronic Effects: The oxygen atom of the benzyloxy group is electron-donating through resonance, which increases the electron density of the benzene portion of the indole ring. This activating effect can influence the regioselectivity of reactions on the benzene ring, although the C3 position of the pyrrole ring generally remains the most reactive site for electrophilic substitution. libretexts.org

Directing Group in Cyclizations: The benzyloxy group can act as a directing or tethering group in intramolecular cyclization reactions. For instance, the benzyl group can be cleaved under specific conditions, revealing a hydroxyl group. researchgate.net This hydroxyl group can then participate in cyclization reactions, such as etherifications or the formation of lactones, with a suitably positioned side chain.

Furthermore, the steric bulk of the benzyloxy group can influence the approach of reagents and thus the stereochemical outcome of reactions. In transition metal-catalyzed reactions, the oxygen atom of the benzyloxy group could potentially coordinate to the metal center, influencing the regioselectivity of C-H functionalization or other transformations.

For example, in the context of oxidative cyclizations, substituents on the indole ring have been shown to direct the cyclization to either the C2 or C4 positions. nih.gov While this study focused on a different substitution pattern, it highlights the principle that substituents can override the inherent reactivity of the indole nucleus. The benzyloxy group at C4 could be strategically employed to favor cyclizations involving the C5 position or other parts of the molecule.

Comparative Reactivity Studies of Substituted Indoles for C4-Functionalization

Direct functionalization of the C4 position of the indole ring is a significant challenge due to the intrinsic preference for reactivity at the C2 and C3 positions. nih.govrsc.org However, the synthesis of C4-substituted indoles is of great interest as these motifs are present in numerous bioactive compounds. nih.govrsc.org Consequently, various strategies have been developed to achieve regioselective C4-functionalization, often relying on the use of directing groups. nih.govacs.orgnih.gov

Comparative studies have shown that the nature of the substituent at other positions on the indole ring can dramatically influence the success and regioselectivity of C4-functionalization. For instance, in transition metal-catalyzed C-H activation, a directing group is typically installed at the N1 or C3 position to guide the metal catalyst to the C4 position. nih.govrsc.org

The Prabhu group demonstrated that a trifluoroacetyl group at the C3 position directs rhodium(III)-catalyzed alkenylation to the C4 position, whereas an acetyl group under similar conditions leads to exclusive C2-alkenylation. nih.gov This highlights the subtle electronic and steric effects that govern the regioselectivity.

In the case of This compound , the benzyloxy group is already present at the target C4 position. Therefore, comparative reactivity studies would focus on the influence of this group on further functionalization at other positions or on the benzene ring itself. For instance, one could compare the rate and regioselectivity of electrophilic substitution on this compound with that of 1-methylindole (B147185) or other 4-substituted indoles to quantify the electronic effect of the benzyloxy group.

Furthermore, in the context of synthesizing C4-functionalized indoles, the benzyloxy group in 4-benzyloxyindole serves as a protected form of a 4-hydroxyindole. orgsyn.org The reactivity of this protected indole could be compared to indoles with other protecting groups at the C4 position to determine the optimal group for a given synthetic transformation.

Recent advances have also explored domino C4-arylation/3,2-carbonyl migration of indoles, providing a route to C2/C4 disubstituted indoles. rsc.orgnih.gov The presence of a substituent at C4, such as a benzyloxy group, would preclude this specific transformation but highlights the ongoing development of novel methods for functionalizing the indole core.

Below is a data table summarizing the directing effects of various substituents in the C-H functionalization of indoles, providing a comparative context for the potential reactivity of a 4-benzyloxy substituted indole.

| Directing Group Position | Directing Group | Reaction Type | Position Functionalized | Catalyst | Reference |

| N1 | P(O)tBu₂ | Arylation | C7 | Palladium | nih.gov |

| N1 | P(O)tBu₂ | Arylation | C6 | Copper | nih.gov |

| C3 | Pivaloyl | Arylation | C5 | - | nih.gov |

| C3 | Carbonyl | Alkenylation | C4 | Rhodium(III) | nih.gov |

| C3 | Carbonyl | Diamidation | C4, C5 | Ruthenium(II) | rsc.org |

| C3 | Formyl | Alkynylation | C4 | Palladium(II) | acs.org |

This table illustrates the power of directing groups to overcome the inherent reactivity patterns of the indole nucleus and achieve selective functionalization at the less reactive positions.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyloxy 1 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The confirmation of the 4-(Benzyloxy)-1-methyl-1H-indole structure is achieved through the analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established data for analogous structures, including N-methylindole, 4-benzyloxyindole (B23222), and benzyl (B1604629) ethers. rsc.orgrsc.orgchemicalbook.com

The ¹H NMR spectrum provides a proton count and reveals the electronic environment and neighboring protons for each unique hydrogen atom in the molecule. Key expected signals include a singlet for the N-methyl protons, a singlet for the benzylic methylene (B1212753) protons, and a series of multiplets for the aromatic protons on both the indole (B1671886) and benzyl rings.

Predicted ¹H NMR Spectral Data for this compound (Predicted based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~ 3.75 | s (singlet) |

| O-CH₂-Ph | ~ 5.18 | s (singlet) |

| H-2 | ~ 6.95 | d (doublet) |

| H-3 | ~ 6.45 | d (doublet) |

| H-5 | ~ 6.70 | d (doublet) |

| H-6 | ~ 7.10 | t (triplet) |

| H-7 | ~ 7.15 | d (doublet) |

| Phenyl H (ortho) | ~ 7.48 | m (multiplet) |

| Phenyl H (meta) | ~ 7.40 | m (multiplet) |

| Phenyl H (para) | ~ 7.35 | m (multiplet) |

Predicted ¹³C NMR Spectral Data for this compound (Predicted based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 33.0 |

| O-CH₂-Ph | ~ 70.5 |

| C-2 | ~ 125.5 |

| C-3 | ~ 100.2 |

| C-3a | ~ 127.0 |

| C-4 | ~ 152.0 |

| C-5 | ~ 103.5 |

| C-6 | ~ 122.0 |

| C-7 | ~ 115.0 |

| C-7a | ~ 138.0 |

| Phenyl C (ipso) | ~ 137.0 |

| Phenyl C (ortho) | ~ 128.6 |

| Phenyl C (meta) | ~ 128.0 |

| Phenyl C (para) | ~ 127.8 |

To further confirm the assignments from 1D NMR and elucidate through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the indole ring (H-5, H-6, and H-7) and within the benzyl group's phenyl ring. It would also confirm the coupling between H-2 and H-3 on the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning carbon signals. Expected correlations include the N-CH₃ proton signal with its corresponding carbon signal, the O-CH₂ protons with their carbon, and each aromatic proton with its respective carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for confirming the regiochemistry of substitution. Key expected NOE correlations would include:

Between the N-methyl protons and the H-7 proton of the indole nucleus.

Between the benzylic (O-CH₂) protons and the H-5 proton on the indole ring, confirming the position of the benzyloxy group at C-4.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Impact (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule.

For this compound (Molar Mass: 237.30 g/mol ), the following fragmentation pattern is predicted:

Molecular Ion Peak [M]⁺•: A peak at m/z 237 corresponding to the intact radical cation.

Base Peak: A very intense peak at m/z 91 . This corresponds to the [C₇H₇]⁺ ion (tropylium cation), which is highly stable. It is formed by the cleavage of the benzyl group.

Other Significant Fragments:

m/z 146: This fragment, [M - 91]⁺, represents the 1-methyl-4-hydroxy-indole radical cation resulting from the loss of the benzyl radical.

m/z 236: A peak corresponding to the loss of a single hydrogen atom [M - 1]⁺.

m/z 131: This could arise from the loss of the benzyloxy group followed by the loss of a methyl radical, corresponding to the indole radical cation.

Predicted Major Fragments in EI-MS

| m/z Value | Proposed Fragment Identity |

| 237 | [C₁₆H₁₅NO]⁺• (Molecular Ion) |

| 146 | [C₉H₈NO]⁺ (Loss of C₇H₇•) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). pradeepresearch.org This precision allows for the unambiguous determination of a compound's elemental composition, as each molecular formula has a unique exact mass. nih.gov

For this compound, the molecular formula is C₁₆H₁₅NO. bldpharm.com HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

Molecular Formula: C₁₆H₁₅NO

Calculated Monoisotopic Mass: 237.1154 Da

Confirmation: An experimental HRMS measurement yielding a mass value extremely close to the calculated value (e.g., within 5 ppm) would confirm the elemental composition and rule out other possible formulas with the same nominal mass.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. nih.gov The absorption frequencies are characteristic of the specific bonds and functional groups present in the molecule.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural components.

Predicted FTIR Absorption Bands for this compound (Predicted based on characteristic group frequencies)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Indole and Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (N-CH₃ and O-CH₂) |

| 1600, 1580, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1360 | C-N Stretch | Tertiary Aromatic Amine (Indole) |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 740-780 | C-H Out-of-Plane Bend | ortho-disubstituted Benzene (B151609) Ring |

| 730-770 & 690-710 | C-H Out-of-Plane Bend | Monosubstituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Data and Unit Cell Parameters

No published crystallographic data, including crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), are available for this compound.

Molecular Conformation and Dihedral Angles of Indole and Phenyl Rings

Specific details on the molecular conformation and the dihedral angle between the indole and phenyl rings of this compound have not been determined and reported.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...π interactions)

Without a determined crystal structure, the intermolecular interactions and crystal packing motifs for this compound remain unknown.

Applications in Advanced Materials Science and As Key Synthetic Intermediates

Role as Building Blocks in Complex Organic Synthesis

As a substituted indole (B1671886), 4-(Benzyloxy)-1-methyl-1H-indole is a key starting material or intermediate in the construction of intricate organic molecules. The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds, and this particular derivative offers a protected hydroxyl group at a specific position, which is crucial for multi-step syntheses.

The indole framework of this compound serves as a nucleophilic component in reactions designed to build fused ring systems. A significant amount of research has been dedicated to developing methods for creating polynuclear indoles, which often form the core of bioactive natural products like ergot alkaloids. nih.gov Synthetic strategies frequently involve intramolecular cyclization reactions where a side chain, attached to a position like C4 of the indole, reacts with another part of the indole ring to form a new ring. nih.gov

For instance, a general approach to polycyclic indoles involves the Friedel–Crafts reaction of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with an indole. nih.gov By strategically placing the reactive pyrrol-2-one fragment at the C4 position of an indole derivative, intramolecular cyclization can be induced to form complex, multi-ring structures. nih.gov The benzyloxy group in this compound acts as a protecting group for the 4-hydroxy functionality, which can be crucial for directing these types of reactions and can be removed in a later synthetic step to yield the final polycyclic product.

| Reaction Type | Reactants | Product Type | Significance |

| Friedel–Crafts Alkylation | Indole derivative, γ-Hydroxybutyrolactam | Polycyclic Indole | Forms complex skeletons resembling Ergot alkaloids. nih.gov |

| Cascade Transformation | Indole-4-carbaldehyde, 2,4-diaryl-4-oxobutyronitrile | Tetrahydro-indolo[7,6,5-cd]indol-8-one | One-pot synthesis of complex polycyclic systems. nih.gov |

The synthesis of complex natural products and their analogs often relies on the availability of specifically functionalized building blocks. 4-Substituted indoles are critical intermediates in the synthesis of compounds like (-)-indolactam V, a potent activator of protein kinase C. rsc.orgnih.gov The total synthesis of (-)-indolactam V has been achieved through pathways that establish the crucial C4-nitrogen bond on the indole ring. nih.gov

One successful synthesis starts from a 4-nitrotryptophan (B14803151) derivative, highlighting the importance of having a handle at the indole-4 position to construct the final nine-membered lactam ring. rsc.org While not directly this compound, the synthetic routes to indolactam V underscore the strategic value of precursors with substitution at the C4 position. The benzyloxy group serves as a stable and reliable protecting group for a hydroxyl function, which is often more synthetically versatile than a nitro group, making 4-(benzyloxy)-substituted indoles highly valuable precursors for creating analogs of indolactam V and other complex natural products. rsc.orgnih.gov

| Natural Product Analog | Key Synthetic Strategy | Role of 4-Substituted Indole | Reference |

| (-)-Indolactam V | Copper-catalyzed amino acid arylation to form C4-N bond. | Provides the necessary substitution point for macrocycle formation. | nih.gov |

| (-)-Indolactam V | Synthesis from a 4-nitrotryptophan derivative. | Serves as the core scaffold with a key functional group at C4. | rsc.org |

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimicrobial. ontosight.ainih.govnih.gov The specific substitution pattern of this compound makes it an attractive starting point for drug discovery programs. The benzyloxy group can be deprotected to reveal a 4-hydroxyindole (B18505), a key pharmacophore in certain classes of drugs.

The indole scaffold itself can be modified through various reactions, such as electrophilic substitution or palladium-catalyzed cross-coupling, to introduce further diversity. ontosight.aievitachem.com For example, indole-based thiosemicarbazones have been synthesized and investigated as potential tyrosinase inhibitors, relevant for skin conditions and industrial applications. rsc.org Substituted indoles are also used to create compounds with potential neuroprotective and antimicrobial activities. smolecule.com The presence of the N-methyl group in this compound prevents N-H reactivity, thereby simplifying subsequent synthetic transformations on the indole ring.

Contribution to Novel Materials Development

Beyond its role in synthesis, the electronic properties of the indole ring system allow derivatives like this compound to be incorporated into functional materials.

The unique electronic and optical properties of indole derivatives make them promising candidates for use in materials science. ontosight.aibldpharm.com Compounds with similar structures, such as 4-benzyl-1H-indole, are explored for their potential in organic electronics and photonic devices. smolecule.com Specifically, indole derivatives are being investigated as materials for organic light-emitting diodes (OLEDs). Their incorporation into OLEDs can potentially enhance device performance. smolecule.com The extended π-system of the indole core, which can be further modulated by substituents like the benzyloxy group, is responsible for its electronic behavior. This makes this compound a potential building block for creating larger conjugated systems or polymers for applications in organic electronics. bldpharm.combldpharm.com

In the field of catalysis, indole-containing molecules can serve as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. While the primary role of catalysis is often seen in the synthesis of indoles (e.g., using palladium catalysts), the indole products themselves can be functionalized to act as ligands. scispace.com For instance, the nitrogen atom in the pyrrole (B145914) ring or other appended functional groups can bind to transition metals. The specific electronic profile of this compound, influenced by the electron-donating character of the benzyloxy group, could be harnessed to create novel ligands for various catalytic transformations.

Potential in Eco-Friendly Materials (e.g., biodegradable plastics)

The global demand for sustainable materials has spurred research into biodegradable polymers derived from renewable or nature-inspired building blocks. While direct research on incorporating this compound into biodegradable plastics is not yet prevalent, the potential is rooted in the broader "green chemistry" movement. The goal is to create polymers that can break down naturally, and using monomers derived from common biological scaffolds is a key strategy.

Indole itself is a motif found in numerous natural compounds. The synthesis of polymers from such naturally occurring or nature-derived molecules is an expanding field. For example, research into creating biodegradable polymers from glucose derivatives or abundant biomass like lignin (B12514952) highlights a trend toward sustainable sourcing. nih.govnih.gov Scientists are investigating "green chemistry" syntheses for conducting polymers based on non-toxic, naturally occurring indoles to reduce the environmental impact associated with conventional plastics. researchgate.net

The incorporation of complex, functionalized monomers like this compound into polymer chains could introduce specific properties. The benzyloxy group, for instance, could be cleaved to reveal a hydroxyl group, which could then participate in forming biodegradable polyester (B1180765) linkages. While purely synthetic polymers like polylactic acid are common, incorporating aromatic units like indoles could enhance thermal stability and mechanical properties. nih.gov The future in this area depends on exploring the polymerization of such indole derivatives and testing the resulting materials for biodegradability under standard soil or marine conditions.

Integration in Multi-Component Reactions for Generating Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, are a powerful tool in modern chemistry. rsc.org They offer efficiency, atom economy, and a direct path to complex molecules. The indole scaffold is a privileged structure in MCRs, primarily due to the high nucleophilicity of its C3 position. nih.gov

While specific examples detailing this compound in MCRs are emerging, the reactivity pattern is well-established for a vast range of substituted indoles. researchgate.netnih.gov These reactions demonstrate that substituents on the indole ring, such as the benzyloxy and methyl groups, are well-tolerated and can be used to tune the properties of the final products. nih.gov For instance, various substituted indoles readily react with components like formaldehyde (B43269) and amino hydrochlorides to rapidly assemble complex, fused heterocyclic systems such as indole-fused oxadiazepines. nih.govrsc.org

The general applicability of these reactions suggests that this compound can serve as a valuable building block. By reacting it with different aldehydes, amines, and other components, a diverse library of unique chemical structures can be generated. This structural diversity is crucial for drug discovery and materials science, where new molecular frameworks are constantly sought.

Below is a table illustrating representative MCRs where indole derivatives are key components, highlighting the types of transformations that this compound could undergo.

| MCR Type | Reactants (General) | Product Type | Catalyst/Conditions | Reference |

| Indole-Fused Oxadiazepine Synthesis | Substituted Indole, Formaldehyde, Amino Hydrochloride | Indole-Fused Oxadiazepine | THF, 45-60 °C | nih.gov |

| Indolylnicotinonitrile Synthesis | 3-Cyanoacetylindole, Aldehyde, Malononitrile | Indolylnicotinonitrile | Methanol, Ultrasonic Irradiation | researchgate.net |

| γ-Carboline Synthesis | Indolyl Azine, Internal Alkyne | Functionalized γ-Carboline | Rh(III) catalyst, NaOAc | acs.org |

| Indolyl Chromene Synthesis | Indole, Salicylaldehyde, Active Methylene (B1212753) Compound | Indol-3-yl-4H-chromene | L-Proline, Water | ontosight.ai |

This table presents examples with various indole derivatives to illustrate the potential reaction pathways for this compound.

Future Directions in Synthetic and Materials Science Applications of the Indole Derivative

The unique substitution pattern of this compound opens several promising avenues for future research in both synthetic and materials science.

In materials science, the focus will be on creating novel functional polymers. Research has shown that indole-based polymers can possess high molecular weights, good thermal stability, and interesting electro-optical properties, such as solid-state fluorescence. rsc.org The future direction for this compound involves its use as a monomer in polymerization reactions. The benzyloxy group could be retained to enhance solubility and processability or removed post-polymerization to create a more polar, functional polymer with hydroxyl groups. These new polymers could find applications in organic light-emitting diodes (OLEDs), sensors, or as components in biodegradable materials.

In synthetic chemistry, the compound's role as a versatile building block in MCRs will continue to be explored. The ability to rapidly construct complex, drug-like molecules makes it an attractive starting point for developing new therapeutic agents. rsc.orgmdpi.com Future work will likely involve using this indole to synthesize libraries of novel heterocyclic compounds for screening against various biological targets, including those relevant to cancer and neurodegenerative diseases. mdpi.comnih.gov Furthermore, the benzyloxy group can be used as a protecting group, allowing for selective reactions at other positions before its removal to yield a 4-hydroxy-1-methyl-indole core, a structure found in some bioactive compounds.

The convergence of these fields—using MCRs to synthesize functional monomers that are then polymerized—represents a particularly exciting frontier. This approach could lead to the streamlined creation of advanced materials with precisely tailored properties, starting from the versatile this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-1-methyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:

- Benzylation : Protecting the indole's 4-position with a benzyl group using benzyl bromide under basic conditions (e.g., NaH in DMF).

- N-Methylation : Introducing the methyl group at the 1-position via alkylation with methyl iodide or dimethyl sulfate.

Q. Optimization strategies :

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress with TLC or HPLC and confirm product identity via -NMR and mass spectrometry .

- Adjust stoichiometry (e.g., 1.2 equivalents of benzyl bromide) to improve yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- - and -NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, benzyloxy methylene at δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H] at m/z 295.33) .

- IR Spectroscopy : Identify functional groups (e.g., C-O stretch at ~1250 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound derivatives?

X-ray crystallography provides unambiguous bond-length and dihedral-angle data. For example:

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve torsional ambiguities (e.g., benzyloxy group orientation) .

- Case study : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate (Acta Cryst. E68, o2480) confirmed a dihedral angle of 22.5° between indole and benzene rings .

Q. What computational methods can predict the electronic properties of this compound for drug design?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Validate models against crystallographic data (e.g., bond lengths in ).

- Molecular Docking : Screen against biological targets (e.g., cytochrome P450 enzymes) using optimized geometries from crystallography .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Cross-validation : Compare -NMR data across solvents (CDCl vs. DMSO-d) to assess shifts caused by hydrogen bonding.

- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Reproduce syntheses : Ensure consistent protecting group strategies to rule out structural variants .

Q. What strategies improve regioselectivity in functionalizing the indole scaffold?

- Directing groups : Use electron-withdrawing groups (e.g., esters) to guide electrophilic substitution.

- Metal catalysis : Employ Pd-mediated cross-coupling for C-H activation at specific positions (e.g., Suzuki-Miyaura at the 5-position) .

Q. How does steric hindrance from the benzyloxy group influence reactivity in downstream reactions?

The bulky benzyloxy group at the 4-position:

- Limits electrophilic attack at adjacent positions (e.g., nitration at the 5- or 6-position).

- Enhances stability in acidic conditions compared to unprotected indoles.

- Case study : Reduced yields in Friedel-Crafts alkylation due to steric clashes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.